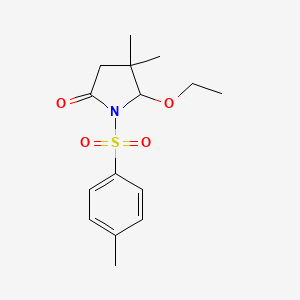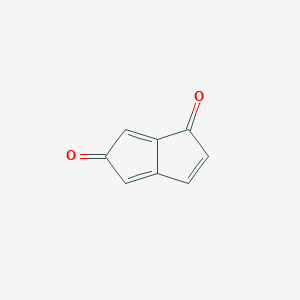
Benzenemethanamine, N,N-dibutyl-, N-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenemethanamine, N,N-dibutyl-, N-oxide is an organic compound with the molecular formula C15H25NO It is a derivative of benzenemethanamine, where the nitrogen atom is bonded to two butyl groups and an oxygen atom, forming an N-oxide
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzenemethanamine, N,N-dibutyl-, N-oxide typically involves the oxidation of Benzenemethanamine, N,N-dibutyl-. A common method is the use of hydrogen peroxide (H2O2) as an oxidizing agent in the presence of a catalyst such as acetic acid. The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the N-oxide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced catalysts and purification techniques ensures the production of high-purity N-oxide suitable for various applications.
Types of Reactions:
Oxidation: this compound can undergo further oxidation reactions, potentially forming more complex oxides or other derivatives.
Reduction: The N-oxide group can be reduced back to the amine using reducing agents such as lithium aluminum hydride (LiAlH).
Substitution: The compound can participate in nucleophilic substitution reactions, where the N-oxide group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (HO), acetic acid.
Reduction: Lithium aluminum hydride (LiAlH), sodium borohydride (NaBH).
Substitution: Various nucleophiles such as halides, thiols, and amines.
Major Products Formed:
Oxidation: Higher oxides or other oxygen-containing derivatives.
Reduction: Benzenemethanamine, N,N-dibutyl-.
Substitution: Compounds with different functional groups replacing the N-oxide.
Scientific Research Applications
Benzenemethanamine, N,N-dibutyl-, N-oxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of other nitrogen-containing compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, although more research is needed to fully understand its medical applications.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of Benzenemethanamine, N,N-dibutyl-, N-oxide involves its interaction with molecular targets such as enzymes and receptors. The N-oxide group can participate in redox reactions, influencing the oxidative state of biological molecules. This can lead to the modulation of various biochemical pathways, potentially resulting in antimicrobial or antifungal effects.
Comparison with Similar Compounds
- Benzenemethanamine, N,N-dimethyl-
- Benzenemethanamine, N,N-diethyl-
- Benzenemethanamine, N,N-dipropyl-
Comparison: Benzenemethanamine, N,N-dibutyl-, N-oxide is unique due to the presence of the N-oxide group, which imparts distinct chemical reactivity compared to its analogs. The longer butyl chains also influence its physical properties, such as solubility and boiling point, making it suitable for specific applications where other analogs may not be as effective.
Properties
IUPAC Name |
N-benzyl-N-butylbutan-1-amine oxide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO/c1-3-5-12-16(17,13-6-4-2)14-15-10-8-7-9-11-15/h7-11H,3-6,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLXNVUQWXDGBHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CC1=CC=CC=C1)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00458385 |
Source


|
| Record name | Benzenemethanamine, N,N-dibutyl-, N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00458385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
375858-46-1 |
Source


|
| Record name | Benzenemethanamine, N,N-dibutyl-, N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00458385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
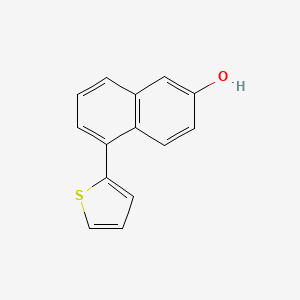
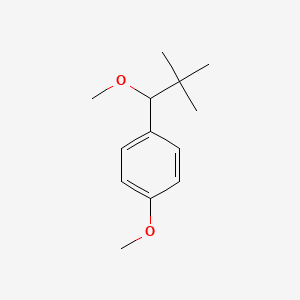
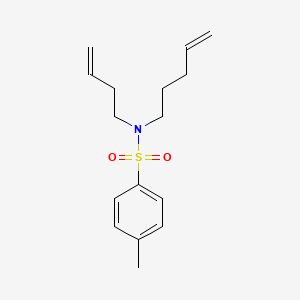
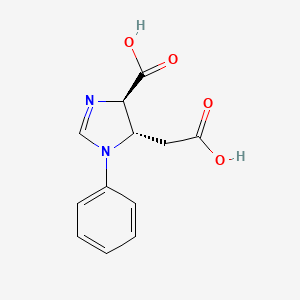
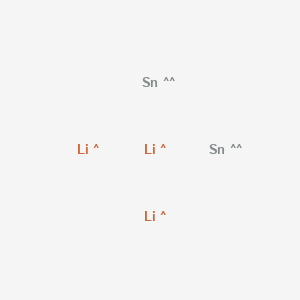

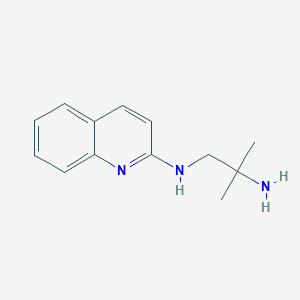
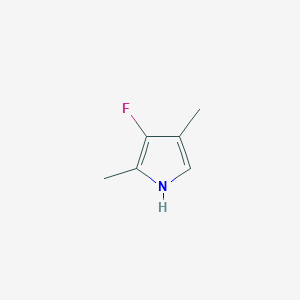


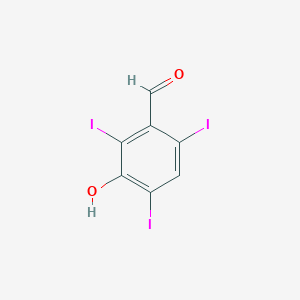
![3-[Diethyl(methoxy)silyl]propyl 2-methylprop-2-enoate](/img/structure/B14254889.png)
